(N-Dansyl)biocytinamidoethyl Methanethiosulfonate
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Overview
Description
(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is a trifunctional fluorescent sulfhydryl active reagent. It is primarily used in proteomics research due to its ability to label and modify proteins. The compound has a molecular formula of C31H46N6O7S4 and a molecular weight of 742.99 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (N-Dansyl)biocytinamidoethyl Methanethiosulfonate are not widely documented. The compound is generally produced in specialized laboratories and research facilities due to its specific applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
(N-Dansyl)biocytinamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
(N-Dansyl)biocytinamidoethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a labeling reagent for studying protein structures and interactions.
Biology: Employed in proteomics to identify and quantify proteins in complex biological samples.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate involves its ability to react with sulfhydryl groups in proteins. This reaction forms a stable covalent bond, allowing the compound to label and modify proteins. The dansyl group provides fluorescence, enabling the detection and analysis of labeled proteins. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein modification and labeling .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another fluorescent labeling reagent used for protein and peptide analysis.
Biotinylated Compounds: Used for labeling and detecting proteins in various assays.
Methanethiosulfonate Derivatives: Similar compounds with different functional groups for specific labeling applications.
Uniqueness
(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is unique due to its trifunctional nature, combining the properties of dansyl, biotin, and methanethiosulfonate groups. This combination allows for versatile applications in protein labeling, detection, and analysis, making it a valuable tool in proteomics research .
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N6O7S4/c1-37(2)25-13-8-11-22-21(25)10-9-15-27(22)48(43,44)36-23(30(39)33-18-19-46-47(3,41)42)12-6-7-17-32-28(38)16-5-4-14-26-29-24(20-45-26)34-31(40)35-29/h8-11,13,15,23-24,26,29,36H,4-7,12,14,16-20H2,1-3H3,(H,32,38)(H,33,39)(H2,34,35,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGNIVELCIONM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N6O7S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747412 |
Source
|
Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041392-69-1 |
Source
|
Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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